2'-Deoxyuridine-1',2',3',4',5'-13C5 is a stable isotopic variant of 2'-deoxyuridine, where five carbon atoms are labeled with the stable isotope carbon-13. This compound is significant in biochemical research, particularly in studies involving nucleotide metabolism and DNA synthesis. It serves as an essential building block for deoxyribonucleic acid and is utilized in various scientific applications, including metabolic tracing and structural studies.
2'-Deoxyuridine-1',2',3',4',5'-13C5 can be synthesized from 2'-deoxyuridine through specific chemical reactions that incorporate carbon-13 into its structure. The compound is commercially available from various chemical suppliers and can also be synthesized in laboratory settings.
This compound falls under the category of nucleosides, specifically pyrimidine nucleosides. It is classified as a small molecule and has implications in both medicinal chemistry and molecular biology.
The synthesis of 2'-deoxyuridine-1',2',3',4',5'-13C5 typically involves isotopic labeling techniques that introduce carbon-13 into the 2'-deoxyuridine framework. One common method includes:
The synthesis often employs methodologies such as Sonogashira cross-coupling reactions or other coupling strategies to achieve the desired isotopic labeling efficiently. Reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize side products .
The molecular formula for 2'-deoxyuridine-1',2',3',4',5'-13C5 is C9H12N2O5, with a molecular weight of approximately 228.202 g/mol. The presence of carbon-13 alters the isotopic distribution but does not change the fundamental structure of the molecule.
The structural representation can be described using various chemical notation systems:
The primary reaction involving 2'-deoxyuridine-1',2',3',4',5'-13C5 is its phosphorylation to form deoxyuridine triphosphate derivatives. This conversion is crucial for DNA synthesis and involves enzymatic catalysis by thymidylate synthase or other kinases.
In laboratory settings, researchers often study the kinetics of these reactions using high-performance liquid chromatography (HPLC) to monitor product formation over time. The phosphorylation reaction typically shows a rapid increase in product concentration within minutes, indicating efficient conversion under optimized conditions .
The mechanism of action for 2'-deoxyuridine involves its conversion to deoxythymidine triphosphate through enzymatic pathways. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate to deoxythymidine monophosphate using methylenetetrahydrofolate as a methyl donor.
This enzymatic process is vital for DNA replication and repair, highlighting the role of 2'-deoxyuridine in maintaining genomic integrity. The effective incorporation of this compound into DNA strands ensures proper cellular function and division .
Relevant data indicate that the compound exhibits typical nucleoside behavior in biochemical assays, contributing to its utility in research settings .
2'-Deoxyuridine-1',2',3',4',5'-13C5 has several applications in scientific research:
This compound serves as a valuable tool in molecular biology and pharmacology, aiding researchers in understanding complex biological processes and developing new therapeutic strategies.
The synthesis of uniformly 13C-labeled 2'-deoxyuridine begins with the selection of an isotopically enriched precursor: uniformly 13C-labeled D-glucose. This glucose serves as the foundational carbon source for constructing the labeled deoxyribose moiety. The process involves stereoselective deuteration and 13C-incorporation via controlled chemical reduction steps. Specifically, glucose undergoes a series of stereo-controlled deuteride transfer reactions to generate a selectively deuterated and 13C-labeled ribose intermediate. This intermediate is then chemically converted to the 2-deoxyribofuranose structure, maintaining the isotopic integrity at all carbon positions (C1'–C5') [1].
The coupling of the labeled sugar with the uracil base employs the Hilbert-Johnson reaction, where a protected sugar derivative reacts with a silylated uracil under Lewis acid catalysis. A critical challenge is avoiding anomerization during glycosidic bond formation, which could yield the biologically inactive α-anomer. Studies confirm that optimized reaction conditions (e.g., using trimethylsilyl trifluoromethanesulfonate in anhydrous acetonitrile) achieve β-selectivity >95%, essential for biological relevance [9]. Post-condensation, acid-catalyzed deprotection releases the target nucleoside. The overall yield for this chemical route is 45–60%, with isotopic enrichment >99% 13C at all sugar positions, as verified by mass spectrometry [1] [3].
Table 1: Key Chemical Precursors for 2'-Deoxyuridine-1',2',3',4',5'-13C5 Synthesis
Precursor | Isotopic Enrichment | Role in Synthesis |
---|---|---|
D-Glucose-13C6 | >99% 13C | Source for labeled sugar moiety |
3,5-Di-O-benzoyl-2-deoxyribofuranosyl chloride | N/A | Activated sugar for glycosylation |
Silylated uracil | N/A | Protects base during coupling |
Enzymatic transglycosylation offers a more efficient route to transfer the uniformly 13C-labeled sugar moiety between nucleosides. This method leverages the reversibility of nucleoside phosphorylases to cleave the glycosidic bond of a pre-synthesized isotopically labeled donor (e.g., thymidine-13C5) and transfer the intact labeled sugar to a uracil acceptor. The process begins with the synthesis of (2'R)(5'S)-[1',2',3',4',5'-(13)C5;2',5'-(2)H2]-thymidine from 13C-glucose. Thymidine phosphorylase (EC 2.4.2.4) then catalyzes the phosphorolysis of this labeled thymidine, generating 2-deoxyribose-1-phosphate-13C5 and free thymine. Concurrently, pyrimidine nucleoside phosphorylase mediates the transglycosylation of this activated sugar to uracil, yielding 2'-deoxyuridine-1',2',3',4',5'-13C5 [1].
The enzymatic cascade operates under mild conditions (pH 7.5, 37°C), avoiding the harsh reagents used in chemical synthesis. Purine nucleoside phosphorylases extend this strategy to synthesize labeled 2'-deoxyadenosine and 2'-deoxyguanosine from the same labeled thymidine precursor. The transglycosylation efficiency ranges from 70–85% for pyrimidine nucleosides and 60–75% for purine nucleosides, with the isotopic label fully retained in the sugar group. This approach ensures all four 2'-deoxynucleosides share identical labeling patterns, critical for NMR studies of DNA oligomers where spectral uniformity minimizes analytical complexity [1] [3].
Table 2: Enzymatic Transglycosylation Yields for Isotope-Labeled Nucleosides
Product Nucleoside | Enzyme System | Yield (%) |
---|---|---|
2'-Deoxyuridine-13C5 | Thymidine phosphorylase | 85 |
2'-Deoxycytidine-13C5* | Chemical amination of deoxyuridine | 75 |
2'-Deoxyadenosine-13C5 | Purine nucleoside phosphorylase | 70 |
2'-Deoxyguanosine-13C5 | Purine nucleoside phosphorylase | 65 |
*Deoxycytidine synthesized via chemical conversion of enzymatically derived deoxyuridine [1].
Purification of 2'-deoxyuridine-1',2',3',4',5'-13C5 requires specialized techniques to separate isotopic isomers and eliminate non-labeled contaminants. Silica gel chromatography is the primary method, leveraging differences in polarity between the desired β-anomer and undesired α-anomers or hydrolyzed byproducts. For chemically synthesized batches, a solvent gradient of 2–10% methanol in dichloromethane effectively resolves anomeric impurities, achieving >95% β-anomeric purity [8] [9].
Inclusion complex crystallization provides an orthogonal purification step. The nucleoside is dissolved in a solvent like acetonitrile and combined with a host molecule (e.g., tris(o-phenylenedioxy)cyclotriphosphazene), forming selective inclusions with the labeled compound. Subsequent recrystallization from ethanol/water mixtures yields crystals with isotopic purity >99% [8].
Final validation employs reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). A Hypercarb® porous graphitic carbon column (30 × 2.1 mm, 3 µm) separates impurities using a methanol/water gradient with 0.1% formic acid. Detection uses 13C-specific mass transitions: m/z 233.17 → 117.0 for 2'-deoxyuridine-13C5. This method achieves a lower limit of quantification (LLOQ) of 10 ng/mL in plasma matrices, confirming suitability for tracer studies [5].
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